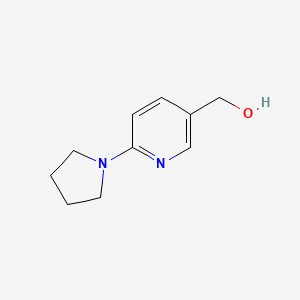

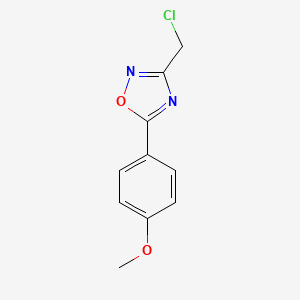

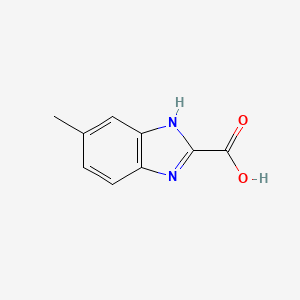

6-甲基-1H-苯并咪唑-2-羧酸

描述

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It is a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot process that involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular weight of 1H-benzimidazole-6-carboxylic acid is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis

The synthesis of benzimidazoles involves a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-6-carboxylic acid include a melting point of 176-180 °C . It is a solid substance that should be stored at 2-8°C .科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including 6-methyl-1H-benzimidazole-2-carboxylic acid, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Antitubercular Agents

Research has shown that certain benzimidazole derivatives can be synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This application is particularly relevant in the search for new treatments for tuberculosis, which remains a major global health challenge .

Anti-inflammatory and Analgesic Properties

The benzimidazole core is known to possess anti-inflammatory and analgesic properties. This makes derivatives like 6-methyl-1H-benzimidazole-2-carboxylic acid potential candidates for the development of new anti-inflammatory and pain-relief medications .

Anticancer Activity

Benzimidazole derivatives are being investigated for their potential use in cancer therapy. Their structure, which is similar to nucleotides found in the human body, allows them to interact with DNA and inhibit the growth of cancer cells .

Antiviral Applications

The structural versatility of benzimidazole compounds enables them to be used in the synthesis of antiviral agents. These compounds can be designed to interfere with viral replication processes, offering a pathway for the development of novel antiviral drugs .

Gastrointestinal Therapeutics

Compounds containing the benzimidazole moiety, such as omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders. They work by inhibiting the stomach’s acid production, providing relief from conditions like gastroesophageal reflux disease (GERD) .

CO2 Capture and Catalytic Conversion

Recent studies have investigated the use of benzimidazole-based materials for their promising CO2 capture and catalytic conversion properties. This application is crucial in the context of climate change and the need for sustainable environmental technologies .

作用机制

Target of Action

Benzimidazole derivatives are known to interact with various enzymes and proteins, modulating their activity .

Mode of Action

Benzimidazole derivatives are known to exert their effects through various mechanisms, such as dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, and acting as signal transduction inhibitors .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Action Environment

The stability and efficacy of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

安全和危害

The safety data sheet for a similar compound, Methyl 1H-indazole-6-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Benzimidazole is a promising pharmacophore with diverse biological and clinical applications . It is actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

属性

IUPAC Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363979 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

CAS RN |

99459-47-9 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。